An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutoxy-3-methoxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutoxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted and anticipated physicochemical properties of 2-Isobutoxy-3-methoxybenzaldehyde. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, theoretical prediction models, and established analytical methodologies. It is designed to serve as a foundational resource for researchers and drug development professionals, offering insights into its molecular characteristics, expected analytical behavior, and protocols for empirical determination of its properties. This guide emphasizes the causal relationships behind experimental choices and provides a framework for the synthesis and characterization of this compound.
Introduction: The Rationale for Investigation
2-Isobutoxy-3-methoxybenzaldehyde belongs to the diverse class of aromatic aldehydes, compounds of significant interest in medicinal chemistry, fragrance development, and materials science. The unique combination of an isobutoxy group and a methoxy group on the benzaldehyde scaffold is anticipated to confer specific solubility, reactivity, and biological interaction profiles. The ortho-positioning of the bulky isobutoxy group relative to the aldehyde functionality may introduce steric effects that influence its chemical behavior, distinguishing it from other isomers. Understanding the fundamental physicochemical properties of this molecule is a critical first step in exploring its potential applications.
This guide will systematically explore its structural features, predicted properties, and the experimental workflows required for their validation.
Molecular Structure and Identification
A clear understanding of the molecular structure is paramount. The distinction between the "isobutoxy" and "sec-butoxy" isomers is critical, as their differing branching patterns lead to distinct physical and chemical properties.[1][2][3][4][5] This guide focuses specifically on the isobutyl isomer.
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IUPAC Name: 2-Isobutoxy-3-methoxybenzaldehyde
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Molecular Formula: C₁₂H₁₆O₃
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Structure:
Caption: Chemical structure of 2-Isobutoxy-3-methoxybenzaldehyde.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following properties are predicted based on computational models and data from structurally similar compounds. These values provide a valuable starting point for experimental design.
| Property | Predicted Value | Basis for Prediction |
| Molecular Weight | 208.25 g/mol | Calculated from the molecular formula (C₁₂H₁₆O₃). |
| Physical State | Likely a colorless to pale yellow liquid or low-melting solid | Based on the properties of related methoxy- and alkoxybenzaldehydes.[6] |
| Melting Point | Estimation: < 50 °C | Extrapolated from related compounds. The bulky, flexible isobutoxy group may disrupt crystal packing, leading to a lower melting point. |
| Boiling Point | Estimation: 280-300 °C at atmospheric pressure | Estimated based on the boiling points of similar molecular weight alkoxybenzaldehydes, with adjustments for the specific isomeric structure.[7][8] |
| Solubility | ||
| In Water | Predicted to be sparingly soluble to insoluble | The presence of polar ether and aldehyde groups is offset by the large nonpolar hydrocarbon portion of the molecule.[9][10][11] |
| In Organic Solvents | Predicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform) | The "like dissolves like" principle suggests solubility in solvents of similar polarity.[9][10][11] |
| logP (Octanol-Water Partition Coefficient) | Estimation: 2.5 - 3.5 | Reflects a preference for nonpolar environments, which is important for predicting pharmacokinetic properties. |
| pKa | Not applicable (no readily ionizable protons) | The aldehyde proton is not acidic under normal conditions. |
Note: These predicted values should be confirmed by experimental determination. Various software suites are available for in silico prediction of physicochemical properties.[12][13][14]
Proposed Synthesis Pathway
A plausible synthetic route to 2-Isobutoxy-3-methoxybenzaldehyde involves the Williamson ether synthesis, a well-established method for forming ethers.
Caption: Workflow for melting point determination.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of volatility. [7][8][15][16] Methodology (Micro Boiling Point Determination):
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Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with oil).
-
Heating: The apparatus is heated gently. As the temperature rises, air will be expelled from the capillary tube.
-
Observation: The heat is removed when a steady stream of bubbles emerges from the capillary tube. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
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Reporting: The recorded temperature is the boiling point at the measured atmospheric pressure.
Solubility Determination
Principle: Solubility is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle. [9][10][11] Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, diethyl ether, acetone, and a nonpolar solvent like hexane.
-
Procedure: To a small, known amount of 2-Isobutoxy-3-methoxybenzaldehyde in a test tube, add the solvent dropwise with agitation.
-
Observation: Observe whether the compound dissolves completely, is partially soluble, or is insoluble.
-
Reporting: Solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [17][18][19] Expected ¹H NMR Spectral Features:
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Aldehyde Proton: A singlet between δ 9.5-10.5 ppm. [20]* Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns determined by their substitution.
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Methoxy Protons: A singlet around δ 3.8-4.0 ppm.
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Isobutoxy Protons:
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A doublet for the -O-CH₂- protons.
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A multiplet for the -CH- proton.
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A doublet for the two -CH₃ groups.
-
Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.
Principle: Mass spectrometry determines the molecular weight of a compound and provides information about its structure through fragmentation patterns. [21][22][23][24][25] Expected Mass Spectrum Features:
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (208.25 m/z).
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the isobutoxy group, methoxy group, and the aldehyde group.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Chromatographic Analysis (HPLC)
Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is also used to assess the purity of a compound. [26][27][28] Methodology (Reversed-Phase HPLC):
-
Column: A C18 stationary phase is commonly used for compounds of this polarity.
-
Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary for optimal separation.
-
Detection: A UV detector set at a wavelength where the benzaldehyde chromophore absorbs strongly (typically around 254 nm or 280 nm).
-
Analysis: The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
Caption: General workflow for HPLC analysis.
Safety and Handling
While specific toxicity data for 2-Isobutoxy-3-methoxybenzaldehyde is not available, it should be handled with the care appropriate for a laboratory chemical. Based on related benzaldehyde derivatives, the following precautions are recommended:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the physicochemical properties of 2-Isobutoxy-3-methoxybenzaldehyde. By leveraging data from analogous structures and established analytical principles, a comprehensive profile has been constructed to aid researchers in their investigations. The provided experimental protocols offer a clear path for the empirical validation of these properties. As a molecule with potential in various scientific domains, a thorough understanding of its fundamental characteristics is essential for unlocking its future applications.
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